molecular formula C19H11BrClN3O3 B2600612 5-bromo-N-(4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)furan-2-carboxamide CAS No. 899732-79-7

5-bromo-N-(4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)furan-2-carboxamide

Cat. No.: B2600612
CAS No.: 899732-79-7
M. Wt: 444.67
InChI Key: JGEIUAKVMQKWFR-UHFFFAOYSA-N
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Description

5-bromo-N-(4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H11BrClN3O3 and its molecular weight is 444.67. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activity

Compounds structurally related to the query molecule have been synthesized and evaluated for their antibacterial activity. For instance, derivatives of N-(4-bromophenyl)furan-2-carboxamide were synthesized and found to exhibit significant in vitro antibacterial activities against drug-resistant bacteria like A. baumannii, K. pneumoniae, E. cloacae, and S. aureus, particularly against NDM-positive A. baumannii. Docking studies and molecular dynamics simulations further validated the antibacterial potential of these compounds, suggesting that similar molecules could be designed as antibacterial agents (Siddiqa et al., 2022).

Antifungal and Antimicrobial Applications

Furan derivatives have been explored for their antifungal and antimicrobial properties. A study on 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones revealed broad-spectrum in vitro activity against pathogenic yeasts and molds, including Aspergillus spp. and fluconazole-resistant yeast isolates. The study highlighted the potential of furanone derivatives as novel antifungal agents, suggesting the relevance of similar structural motifs in developing antifungal therapies (Buchta et al., 2004).

Anticancer Activity

Quinoline and naphthoquinone derivatives, sharing structural features with the queried compound, have been synthesized and evaluated for their anticancer activities. These compounds have shown promising cytotoxic activities against various cancer cell lines, indicating the potential of such molecules in cancer research. Specifically, 1,4-naphthoquinone derivatives containing a phenylaminosulfanyl moiety exhibited potent cytotoxic activity against A549, HeLa, and MCF-7 cancer cell lines, suggesting that structural analogues might also possess anticancer properties (Ravichandiran et al., 2019).

Antiprotozoal Activity

Studies on furan derivatives have also shown antiprotozoal activity. For example, 2,5-bis(4-guanylphenyl)furans and related compounds were synthesized and evaluated for their antimalarial and antitrypanosomal activities, revealing significant activity against Trypanosoma rhodesiense. These findings highlight the potential of furan-based compounds in the treatment of protozoal infections, suggesting a possible area of application for similar molecules (Das & Boykin, 1977).

Properties

IUPAC Name

5-bromo-N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11BrClN3O3/c20-16-8-7-15(27-16)18(25)23-12-6-5-10(21)9-11(12)17-19(26)24-14-4-2-1-3-13(14)22-17/h1-9H,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGEIUAKVMQKWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)C3=C(C=CC(=C3)Cl)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11BrClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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